
N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide, also known as NTAC, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NTAC is a member of the azetidine family of compounds, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes, such as DNA gyrase and HIV-1 integrase. N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is thought to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to the inhibition of DNA replication and viral replication, respectively.
Biochemical and Physiological Effects:
N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and viral strains, including Staphylococcus aureus, Escherichia coli, and HIV-1. N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been shown to exhibit antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In addition, N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to exhibit low toxicity in animal models, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is its versatility. It can be easily synthesized using a multistep approach, and its structure can be modified to optimize its biological activity. N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is also relatively stable, making it suitable for use in lab experiments. However, one of the main limitations of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide. One area of research is the optimization of its structure to improve its biological activity. Another area of research is the development of new methods for synthesizing N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide, with the goal of improving its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide and its potential applications in drug discovery and development.
Méthodes De Synthèse
N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide can be synthesized using a multistep approach. The first step involves the synthesis of 1-bromo-naphthalene, which is then reacted with sodium azide to form 1-azido-naphthalene. The next step involves the synthesis of 3-(2-bromoethyl)-1H-1,2,4-triazole, which is then reacted with 1-azido-naphthalene to form N-(naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine. Finally, this compound is treated with carboxylic acid to form N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide. The synthesis of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral activities. N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been studied as a potential inhibitor of DNA gyrase, which is a bacterial enzyme that is essential for DNA replication. It has also been studied as a potential inhibitor of HIV-1 integrase, which is an enzyme that is essential for the replication of the HIV virus. N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to exhibit potent inhibitory activity against both of these enzymes, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(21-11-15(12-21)22-19-8-9-20-22)18-10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,15H,10-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFDTDYWNMMSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC3=CC=CC=C32)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(naphthalen-1-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2802206.png)

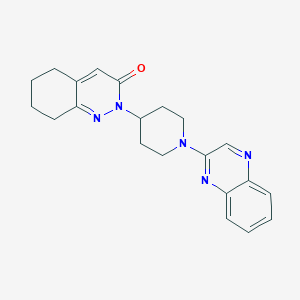
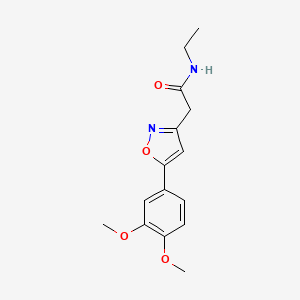

![2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2802214.png)
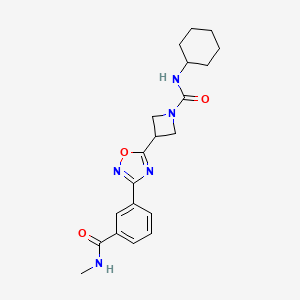
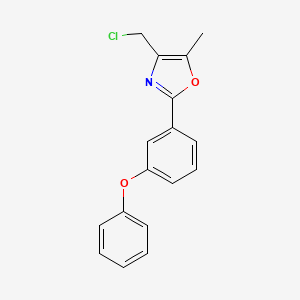
![N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide](/img/structure/B2802217.png)
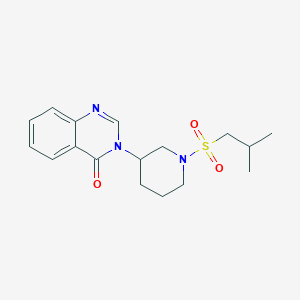
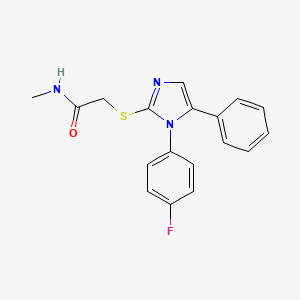
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-[(dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2802222.png)
![2-Chloro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]propanamide](/img/structure/B2802225.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)